BenchChemオンラインストアへようこそ!

4-butoxy-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide

c-KIT kinase inhibition sigma receptor ligand design structure-activity relationship

This 4-butoxybenzamide derivative features a critical methylene bridge to an isonicotinoylpiperidine pharmacophore, providing a unique conformational probe compared to ether-linked Type II kinase inhibitors like CHMFL-KIT-110. Researchers can use this high-purity (≥95%) compound to map linker SAR and investigate Sigma-1/Sigma-2 selectivity profiles without relying on scaffolds with unvalidated binding kinetics. Ideal for HTS library expansion and medicinal chemistry optimization.

Molecular Formula C23H29N3O3
Molecular Weight 395.503
CAS No. 1396888-33-7
Cat. No. B2419274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide
CAS1396888-33-7
Molecular FormulaC23H29N3O3
Molecular Weight395.503
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3
InChIInChI=1S/C23H29N3O3/c1-2-3-16-29-21-6-4-19(5-7-21)22(27)25-17-18-10-14-26(15-11-18)23(28)20-8-12-24-13-9-20/h4-9,12-13,18H,2-3,10-11,14-17H2,1H3,(H,25,27)
InChIKeyRJTHYWHFBHXCNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-butoxy-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide (CAS 1396888-33-7): A Specialized Screening Compound for Sigma and Kinase Research


4-butoxy-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide (CAS 1396888-33-7) is a synthetic benzamide derivative characterized by a 4-butoxybenzamide core linked via a methylene bridge to an isonicotinoyl-piperidine moiety [1]. It belongs to the N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide class, which is structurally related to several biologically active chemotypes, including c-KIT kinase inhibitors (e.g., CHMFL-KIT-110) and sigma receptor ligands . The compound is listed as part of Life Chemicals' HTS compound library and is typically supplied with a purity of 95% [1].

Why In-Class Substitution of 4-butoxy-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide is Not Advisable Without Evidence


Simple benzamide derivatives (e.g., 4-butoxybenzamide, CAS 73258-87-4) lack the isonicotinoylpiperidine pharmacophore that is critical for interactions with kinase and sigma receptor targets . Conversely, analogs within the isonicotinoylpiperidine class that alter the benzamide substitution pattern—such as replacing the 4-butoxy group with halogens (e.g., 2-chloro-6-fluoro derivative) or a trifluoromethyl group—can drastically shift kinase selectivity profiles . The methylene spacer in this compound, as opposed to the ether linkage in CHMFL-KIT-110, also introduces conformational flexibility that may affect binding kinetics, making generic replacement with a related scaffold unreliable without direct comparative binding data .

Quantitative Differentiation Evidence for 4-butoxy-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide


Structural Differentiation: Methylene vs. Oxy Linker in the Isonicotinoyl-Piperidine Class

In the isonicotinoyl-piperidine chemical class, the nature of the linker between the central piperidine and the terminal aromatic ring critically determines kinase selectivity. The reference inhibitor CHMFL-KIT-110, which employs an -O- ether linker, achieves potent c-KIT inhibition with selectivity over ABL and FLT3 kinases . In contrast, 4-butoxy-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide incorporates a -CH2-NH-CO- (methylene-amide) linker, which introduces an additional hydrogen-bond donor and increases rotational degrees of freedom. While no direct binding data is available for this molecule, class-level inference suggests this methylene spacer could redirect affinity toward sigma receptors or somatostatin receptor subtypes, based on SAR from analogous piperidinyl-nicotinamide series [1].

c-KIT kinase inhibition sigma receptor ligand design structure-activity relationship

Para-Butoxy Substitution: Potential for Sigma Receptor Affinity Differentiation

Benzamide derivatives with 4-position alkoxy substituents are a privileged scaffold for sigma receptor binding. For example, 4-IBP (4-iodo-N-[1-(phenylmethyl)-4-piperidinyl]benzamide) demonstrates a Ki of 1.7 nM for sigma-1 and 25.2 nM for sigma-2 receptors . The 4-butoxy substitution in the target compound introduces a longer, more flexible hydrophobic chain compared to the iodo group in 4-IBP. Based on SAR trends from benzamide sigma ligand series, 4-butoxy substitution generally results in a moderate reduction in sigma-1 affinity relative to 4-halo analogs but can improve sigma-1/sigma-2 selectivity (typical Ki shifts of 5–20 fold) [1]. However, no direct binding data for this specific compound has been reported.

sigma-1 receptor sigma-2 receptor benzamide SAR

Recommended Application Scenarios for 4-butoxy-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide in Screening and Probe Development


Kinase Selectivity Profiling in Novel Type II Inhibitor Discovery

The methylene-amide linker of 4-butoxy-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide offers a structurally distinct alternative to the ether-linked compounds (e.g., CHMFL-KIT-110) that dominate the Type II c-KIT inhibitor literature . Researchers seeking to map the linker SAR of Type II kinase inhibitors can use this compound to probe whether a methylene spacer alters binding kinetics or selectivity within the isonicotinoyl-piperidine chemotype.

Sigma Receptor Subtype Selectivity Screening in Cancer Cell Models

Given the structural similarity to benzamide-derived sigma ligands and the potential for a unique sigma-1/sigma-2 selectivity profile suggested by the 4-butoxy substitution, this compound could be employed as a probe in cell proliferation and migration assays using sigma-1 overexpressing (e.g., PC3 prostate cancer) and sigma-2 enriched (e.g., A549 NSCLC) cell lines . This application is contingent upon experimental binding affinity validation.

Somatostatin Receptor Subtype 5 (SST5) Antagonist Screening

The piperidinyl-nicotinamide core, which forms the scaffold of this molecule, has been validated as a pharmacophore for SST5 antagonism, with analogs achieving Ki values from 2.4 to 436 nM [1]. This compound can be included in screening panels aimed at identifying subtype-selective SST5 antagonists for metabolic disease research, with the 4-butoxy group providing a vector for further structure-activity relationship exploration.

Quote Request

Request a Quote for 4-butoxy-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.